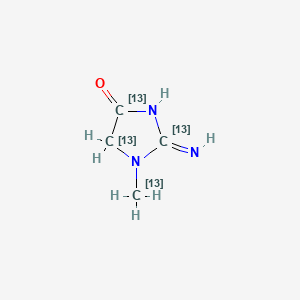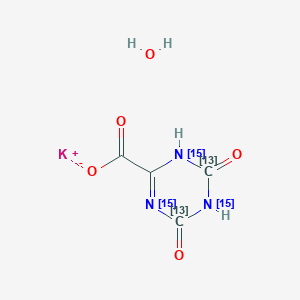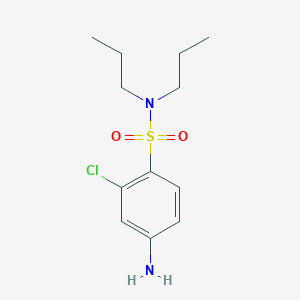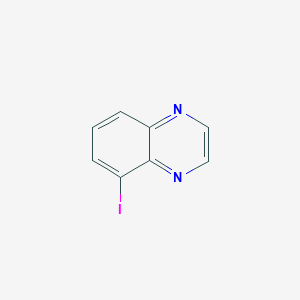
5-Iodoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodoquinoxaline: is an organic compound with the molecular formula C8H5IN2 It is a derivative of quinoxaline, a heterocyclic aromatic organic compound, with an iodine atom at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Iodoquinoxaline can be synthesized through several synthetic routes. One common method involves the iodination of quinoxaline using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodoquinoxaline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of quinoxalinedione derivatives.
Reduction: Reduction reactions can produce 5-iodoquinoxalinol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodoquinoxaline is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its iodine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer drugs. Its ability to interact with specific molecular targets in cancer cells makes it a valuable tool in drug discovery.
Industry: this compound is used in the dye and pigment industry due to its ability to form stable and vibrant color compounds. It is also employed in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism by which 5-Iodoquinoxaline exerts its effects depends on its specific application. In antimicrobial applications, it disrupts microbial cell membranes by interacting with lipid components, leading to cell lysis. In anticancer applications, it targets specific molecular pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt pathway.
Molecular Targets and Pathways:
Antimicrobial Action: Interaction with microbial cell membranes.
Anticancer Action: Inhibition of the PI3K/Akt pathway.
Comparación Con Compuestos Similares
4-Iodoquinoxaline: Similar to 5-Iodoquinoxaline but with the iodine atom at the fourth position.
7-Iodoquinoxaline: Similar to this compound but with the iodine atom at the seventh position.
8-Iodoquinoxaline: Similar to this compound but with the iodine atom at the eighth position.
Uniqueness: this compound is unique due to its specific position of the iodine atom, which influences its reactivity and biological activity
Propiedades
Fórmula molecular |
C8H5IN2 |
|---|---|
Peso molecular |
256.04 g/mol |
Nombre IUPAC |
5-iodoquinoxaline |
InChI |
InChI=1S/C8H5IN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H |
Clave InChI |
TYSZAJGEZDFMID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


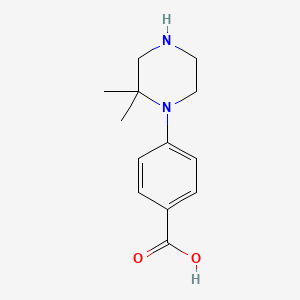

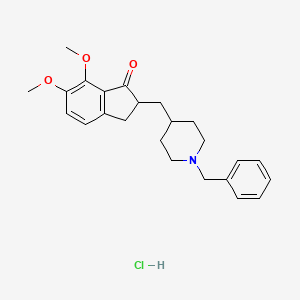
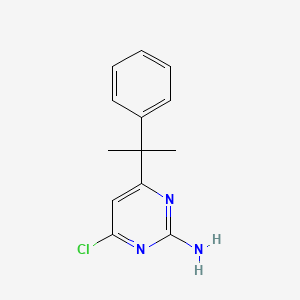
![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)
![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)

![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)
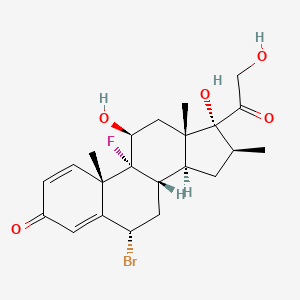
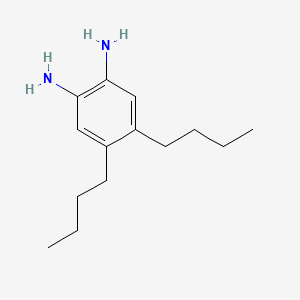
![tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B15355184.png)
